molecular formula C9H8N2O2 B018126 2-Methyl-2H-indazole-3-carboxylic acid CAS No. 34252-44-3

2-Methyl-2H-indazole-3-carboxylic acid

Cat. No. B018126
CAS RN: 34252-44-3
M. Wt: 176.17 g/mol
InChI Key: ABRISPFTOZIXMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-2H-indazole-3-carboxylic acid derivatives can involve intramolecular aliphatic diazonium coupling reactions. For instance, the methyl ester of 1H-indazole-3-carboxylic acid (2-Me) can be formed through the diazotization of o-aminophenylacetic acid, leading to o-diazoniumphenylacetic acid and then undergoing intramolecular coupling to produce 2-Me. This process has been characterized by single-crystal X-ray diffraction, highlighting the formation of hydrogen-bonded trimers of crystallographically independent molecules in the crystalline state (Glaser, Mummert, Horan, & Barnes, 1993).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 2-Methyl-2H-indazole-3-carboxylic acid, often involves supramolecular architectures that are stabilized by hydrogen bonding. The structure and formation mechanism of these compounds can be elucidated through methods like X-ray diffraction and quantum mechanical calculations, which reveal details such as the rotation of methylcarboxy groups out of the plane and the stabilization of enol tautomers by extended conjugation and push–pull interactions (Glaser et al., 1993).

Chemical Reactions and Properties

Indazole derivatives can undergo various chemical reactions, including electrophilic additions, nucleophilic substitutions, and cyclization reactions. These reactions can lead to a diverse array of indazole-based compounds with different substituents and functional groups, further expanding the chemical space of indazole derivatives (Teixeira et al., 2006).

Physical Properties Analysis

The physical properties of indazole derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature of the substituents and the molecular conformation. The crystalline structure, in particular, can provide insights into the intermolecular interactions and stability of these compounds (Hu, 2008).

Chemical Properties Analysis

Indazoles exhibit a range of chemical properties based on their functional groups and molecular structure. For example, the reactivity of indazole derivatives can be affected by the presence of electron-donating or electron-withdrawing groups, which can influence their participation in chemical reactions. Additionally, the formation of indazole-based cocrystals with other compounds can alter their chemical behavior and potential applications (Lynch et al., 1998).

Scientific Research Applications

  • Synthesis of Novel Oxazole Derivatives : A study described the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid, providing a simple method for preparing complex oxazole derivatives (Reddy et al., 2013).

  • Formation in Diazotization Reactions : The methyl ester of 1H-indazole-3-carboxylic acid forms during the diazotization of o-aminophenylacetic acid, with its crystal structure suggesting potential viability for further applications (Glaser et al., 1993).

  • Preparation from Isatins : Indazole-3-carboxylic acids can be prepared from isatins using von Auwers' method, which is important for synthesizing hydrazides and hydrazones in the indazole series (Buu‐Hoï et al., 1964).

  • Conversion into Amidates : 1.2-Dimethylindazolium-3-carboxylates can be converted into amidates, serving as intermediates for N-heterocyclic carbene synthesis (Schmidt et al., 2006).

  • Potential as Oral Contraceptives : Compounds derived from indazole-3-carboxylic acid, such as 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, show potential as oral contraceptives for men (Cheng et al., 2002).

  • Chemodivergent Functionalization : Potassium persulfate-mediated chemodivergent C-3 functionalization of 2H-indazoles with DMSO as a C1 source produces formylated indazoles and carboxylic acid esters (Bhattacharjee et al., 2021).

  • Potential Anti-Arthritic Effects : New indazole derivatives have shown potential antiarthritic effects at lower doses, with no significant side effects on weight gain (Bistocchi et al., 1981).

  • Energetic and Structural Properties : The study on the enthalpy of formation for indazoles, including indazole-3-carboxylic acid, has provided insights into the influence of carbonyl and acetate groups on their energetic and structural properties (Orozco-Guareño et al., 2019).

  • Antibacterial and Antifungal Activities : Acid-catalyzed stereoselective synthesis of new indazolyl-thiazole derivatives has led to compounds with promising antibacterial and antifungal activities (Gautam et al., 2018).

  • Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids have shown potent antispermatogenic activity, affecting testicular weight and spermatogenesis (Corsi & Palazzo, 1976).

Safety And Hazards

2-Methyl-2H-indazole-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the hazard classifications Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P261, P271, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .

Future Directions

Much attention has been paid to access diverse 2H-indazole derivatives due to their significant bioactivities . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This could be a potential future direction for the development of 2-Methyl-2H-indazole-3-carboxylic acid and its derivatives.

Relevant Papers The relevant papers for 2-Methyl-2H-indazole-3-carboxylic acid include those that discuss the synthesis and biological perspectives of indazole-containing derivatives , the C–H functionalization of 2H-indazoles , and the synthetic strategy and molecular pharmacology of indazole derivatives .

properties

IUPAC Name

2-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRISPFTOZIXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427620
Record name 2-Methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazole-3-carboxylic acid

CAS RN

34252-44-3
Record name 2-Methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-2H-indazole-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F74Q4NXW7
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Synthesis routes and methods

Procedure details

To methyl 2-methylindazole-3-carboxylate (1.59 g, 8.36 mmol) were added THF (85 ml) and 0.25N NaOH (50 ml, 12.5 mmol) and the resulting mixture was stirred at room temperature for 24 hours. The reaction mixture was distilled under reduced pressure to remove the solvent. To the residue was added water, followed by the addition of 1N HCl (50 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give 2-methylindazole-3-carboxylic acid (1.34 g, 91%) as a colorless solid.
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Furlotti, MA Alisi, C Apicella… - Journal of medicinal …, 2012 - ACS Publications
… 1-[1-(Phenylmethyl)-4-piperidinyl]methylamine, 1-methyl-1H-indazole-3-carbonyl chloride (13), 1,5-dimethyl-1H-indazole-3-carboxylic acid (17), 2-methyl-2H-indazole-3-carboxylic acid …
Number of citations: 30 pubs.acs.org
E VR Vishnu, S Joseph, AK Srinivasana… - Letters in Organic …, 2011 - ingentaconnect.com
European Pharmacopeia mentions about nine potential impurities in Granisetron hydrochloride. These impurities need to be controlled in the API as described in the Pharmacopeia. …
Number of citations: 1 www.ingentaconnect.com

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